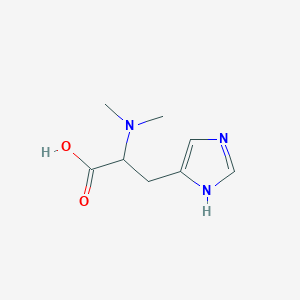

N,N-Dimethyl-histidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-11(2)7(8(12)13)3-6-4-9-5-10-6/h4-5,7H,3H2,1-2H3,(H,9,10)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOBSLOLPCWZKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CC1=CN=CN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N,N-Dimethyl-histidine chemical structure and properties

The following technical guide provides an in-depth analysis of N,N-Dimethyl-L-histidine, specifically focusing on the

Chemical Identity, Synthesis, and Biological Significance

Executive Summary & Chemical Identity[1]

N,N-Dimethyl-L-histidine (specifically

Distinction of Isomers:

- -Dimethylhistidine (Target): Methylation at the backbone amine.

-

1-Methylhistidine / 3-Methylhistidine: Methylation at the

or

Core Chemical Data[2]

| Property | Value |

| IUPAC Name | (2S)-2-(dimethylamino)-3-(1H-imidazol-5-yl)propanoic acid |

| CAS Number | 24940-57-6 |

| Molecular Formula | |

| Molecular Weight | 183.21 g/mol |

| Solubility | Highly soluble in water (Zwitterionic character) |

| pKa Values (Est.) | |

| Appearance | White to off-white crystalline powder |

Chemical Structure & Stereochemistry[5]

The molecule exists primarily as a zwitterion at physiological pH. The dimethylation of the

Structural Visualization (Graphviz)

The following diagram illustrates the connectivity and the specific site of methylation relative to the imidazole side chain.

Figure 1: Structural connectivity of

Biological Biosynthesis & Significance[4][9][10]

N,N-Dimethylhistidine acts as a pivotal intermediate in the methylation pathway of histidine. It is enzymatically produced from N-monomethylhistidine and serves as the direct precursor to Hercynine (trimethylhistidine betaine), a potent antioxidant and ergothioneine precursor in fungi and mycobacteria.

Biosynthetic Pathway

The methylation is driven by S-adenosylmethionine (SAM)-dependent methyltransferases.

Figure 2: Sequential methylation pathway from Histidine to Hercynine.

Physiological Relevance

-

Epigenetics: While histone methylation typically occurs on Lysine or Arginine, methylation of the histidine imidazole ring (1-MeHis, 3-MeHis) is common. However, N-terminal methylation of proteins (including histidine at the N-terminus) regulates protein stability and ribosome interactions.

-

Metabolic Marker: Elevated levels of dimethylated amino acids can indicate high methyl-donor turnover or dysregulation in the methionine cycle.

Laboratory Synthesis Protocol

For research applications requiring high-purity N,N-dimethylhistidine, reductive alkylation is the preferred method over direct alkylation with methyl iodide, which often leads to over-methylation (quaternization) to hercynine.

Method: Reductive Methylation via Formaldehyde/NaCNBH

This protocol ensures selective dimethylation of the

Reagents:

-

Formaldehyde (37% aq. solution)

-

Sodium Cyanoborohydride (

) -

Acetonitrile/Water solvent system

Step-by-Step Workflow:

-

Solubilization: Dissolve L-Histidine (10 mmol) in a mixture of

:Acetonitrile (1:1 v/v). Adjust pH to ~5–6 using acetic acid. Reasoning: Slightly acidic pH promotes imine formation while preventing side reactions on the imidazole ring. -

Imine Formation: Add Formaldehyde (2.2 equivalents) dropwise. Stir at room temperature for 30 minutes.

-

Reduction: Cool the solution to 0°C. Slowly add Sodium Cyanoborohydride (3 equivalents).

-

Safety Note:

generates HCN gas in strong acid; ensure proper ventilation and maintain pH > 4.

-

-

Reaction Monitoring: Stir for 12 hours. Monitor via TLC (n-Butanol:Acetic Acid:Water 4:1:1) or LC-MS.

-

Quenching & Purification: Acidify with 1N HCl to decompose excess hydride. Purify using cation-exchange chromatography (Dowex 50W) eluting with an ammonia gradient.

-

Lyophilization: Freeze-dry the collected fractions to obtain N,N-dimethyl-L-histidine as a white powder.

Analytical Characterization

Validating the identity of N,N-dimethylhistidine requires distinguishing it from its mono- and trimethyl- counterparts.

Mass Spectrometry (LC-MS/MS)

-

Precursor Ion:

m/z. -

Fragmentation Pattern:

-

m/z 139: Loss of the carboxylic acid group (

). -

m/z 46: Characteristic dimethylamine fragment

. -

m/z 110: Imidazole-ethyl fragment (histidine side chain).

-

NMR Spectroscopy ( H-NMR in )

- -Proton: Triplet or dd at ~3.5–3.8 ppm (shifted upfield compared to native histidine due to tertiary amine shielding).

-

N-Methyl Groups: Strong singlet at 2.8–2.9 ppm integrating for 6 protons.

-

Imidazole Protons: Two singlets at ~7.0 ppm (C4-H) and ~7.8 ppm (C2-H).

Analytical Workflow Diagram

Figure 3: LC-MS/MS workflow for the identification and purity check of N,N-Dimethylhistidine.

References

-

PubChem. (n.d.).[1][2][4] N,N-dimethyl-L-histidine | C8H13N3O2.[1][2][7][4][8][9] National Library of Medicine. Retrieved from [Link]

-

Ishikawa, Y., & Melville, D. B. (1970). The enzymatic alpha-N-methylation of histidine.[5] Journal of Biological Chemistry, 245(22), 5967–5973. (Foundational work on histidine methylation pathways).

Sources

- 1. N,N-Dimethyl-histidine | C8H13N3O2 | CID 3346360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-dimethyl-L-histidine | C8H13N3O2 | CID 440274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N(alpha),N(alpha)-dimethyl-L-histidine | C8H13N3O2 | CID 6971285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dimethylhistidine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 6. Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. biosynth.com [biosynth.com]

Technical Guide: The Role of N,N-Dimethyl-histidine in Ergothioneine Biosynthesis

Executive Summary

In the biosynthesis of Ergothioneine (EGT), N,N-Dimethyl-histidine (dMeHis) represents a critical kinetic checkpoint. While often overshadowed by the final betaine precursor, Hercynine (

For drug development professionals and metabolic engineers, dMeHis is not merely a transient metabolite; it is a quality attribute . Its accumulation signals a bottleneck in S-adenosylmethionine (SAM) availability or EgtD processivity. Crucially, in the canonical mycobacterial pathway, dMeHis is not a competent substrate for the downstream sulfoxide synthase (EgtB), making the complete conversion to Hercynine a strict "gatekeeper" step for pathway flux.

This guide details the mechanistic role of dMeHis, protocols for its analytical resolution from Hercynine, and strategies to optimize the methylation cascade.

Part 1: The Biosynthetic Context & Mechanism

The Methylation Cascade (EgtD Activity)[1][2]

The committed step in EGT biosynthesis is the exhaustive methylation of L-Histidine to Hercynine. This reaction is catalyzed by EgtD (Histidine

The reaction proceeds through three discrete methylation events:[5][3]

-

L-Histidine

-

-Methyl-histidine

-

-Dimethyl-histidine

The "Processive vs. Distributive" Kinetic Model

Structural studies of Mycobacterium smegmatis EgtD reveal that the enzyme employs a processive mechanism .[2] The histidine substrate remains bound while the enzyme exchanges S-adenosylhomocysteine (SAH) for fresh SAM three times.

However, in engineered systems (e.g., E. coli fermentation), this processivity often breaks down due to:

-

SAM Depletion: If the intracellular SAM/SAH ratio drops, EgtD stalls.

-

Product Inhibition: SAH is a potent inhibitor of EgtD.

-

Intermediate Leakage: The enzyme releases dMeHis before the final methyl transfer.

Why this matters: The downstream enzyme, EgtB (sulfoxide synthase), is highly specific for Hercynine. It rejects dMeHis. Therefore, accumulated dMeHis becomes a "dead-end" impurity unless it effectively re-binds to EgtD.

Pathway Visualization

The following diagram illustrates the strict linearity of the pathway and the "Gatekeeper" function of the final methylation step.

Figure 1: The EGT biosynthetic pathway highlighting this compound as the checkpoint before sulfur insertion.

Part 2: Analytical Characterization

Distinguishing dMeHis from Hercynine is challenging due to their similar polarity and lack of chromophores. Mass Spectrometry (LC-MS/MS) is the gold standard.

Quantitative Parameters

| Metabolite | Precursor Ion ( | Product Ion ( | Retention Time (HILIC) | Key Feature |

| L-Histidine | 156.1 | 110.1 | 8.2 min | Primary Amine |

| N-Methyl-His | 170.1 | 124.1 | 7.5 min | - |

| N,N-Dimethyl-His | 184.1 | 138.1 | 6.8 min | Accumulating Impurity |

| Hercynine | 198.1 | 95.1 / 154.1 | 6.1 min | Quaternary Amine |

Protocol: LC-MS/MS Separation

Objective: To quantify the ratio of dMeHis to Hercynine in cell lysates.

Reagents:

-

Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile (LC-MS grade).

-

Column: ZIC-HILIC or Amide column (2.1 x 100 mm, 3.5 µm).

Step-by-Step Workflow:

-

Lysis: Resuspend cell pellet in 80% MeOH (-20°C). Vortex vigorously. Centrifuge at 14,000 x g for 10 min.

-

Dilution: Dilute supernatant 1:100 in Mobile Phase B (high organic content is crucial for HILIC retention).

-

LC Gradient:

-

0-2 min: 90% B (Isocratic hold).

-

2-10 min: Linear gradient to 50% B.

-

10-12 min: 50% B.

-

12.1 min: Re-equilibrate to 90% B.

-

-

Detection: Operate MS in MRM (Multiple Reaction Monitoring) mode using the transitions in Table 2.1.

Validation Criteria:

-

Resolution (

): Ensure baseline separation (

Part 3: Enzymatic Bottlenecks & Optimization

The "Stalling" Phenomenon

In high-titer fermentation, EgtD activity often decouples from SAM regeneration.

-

Observation: High levels of dMeHis, low levels of Hercynine.

-

Cause:

mismatch. The affinity of EgtD for dMeHis is often lower than for L-His, meaning if dMeHis falls off the enzyme, it struggles to re-enter the active site in the presence of high L-His concentrations.

Protocol: In Vitro EgtD Kinetic Assay

To verify if your EgtD variant processes dMeHis efficiently.

Workflow:

-

Substrate Prep: Synthesize or purchase this compound (custom synthesis often required).

-

Reaction Mix:

-

50 mM Tris-HCl (pH 7.5)

-

100 µM this compound

-

500 µM SAM

-

1 µM Purified EgtD

-

-

Incubation: 37°C for 5, 10, 15, 30 mins.

-

Quench: Add equal volume of 1% Formic Acid in Acetonitrile.

-

Analysis: Analyze via LC-MS (Protocol 2.2).

-

Calculation: Plot the disappearance of dMeHis and appearance of Hercynine.

-

Success Metric:

conversion within 15 mins. -

Failure: Plateau at

conversion indicates severe product inhibition by SAH.

-

Metabolic Engineering Strategy (Flux Logic)

The following diagram details the logic flow for optimizing the dMeHis

Figure 2: Decision tree for troubleshooting this compound accumulation in fermentation.

References

-

Seebeck, F. P. (2010).[1] In vitro reconstitution of Mycobacterial ergothioneine biosynthesis. Journal of the American Chemical Society. Link

-

Vit, A., Misson, L., Blankenfeldt, W., & Seebeck, F. P. (2015).[7] Ergothioneine biosynthetic methyltransferase EgtD reveals the structural basis of aromatic amino acid betaine biosynthesis. ChemBioChem.[7] Link

-

Hu, Y., et al. (2014).[2] Structural insights into the histidine trimethylation activity of EgtD from Mycobacterium smegmatis. Biochemical and Biophysical Research Communications. Link

-

Goncharenko, K. V., & Seebeck, F. P. (2010). Conversion of N,N,N-trimethylhistidine into ergothioneine by EgtB and EgtC. Chemical Communications. Link

-

Pluskal, T., et al. (2014). Genetic and metabolomic dissection of the ergothioneine and selenoneine biosynthetic pathways in the fission yeast, S. pombe, and construction of an overproduction system. PLOS ONE. Link

Sources

- 1. Crystallization and preliminary X-ray analysis of the ergothioneine-biosynthetic methyltransferase EgtD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into the histidine trimethylation activity of EgtD from Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ergothioneine biosynthetic methyltransferase EgtD reveals the structural basis of aromatic amino acid betaine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. researchgate.net [researchgate.net]

- 6. Dimethylhistidine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: N,N-Dimethyl-L-histidine (CAS 24940-57-6)

[1][2][3][4]

Executive Summary

N,N-Dimethyl-L-histidine (CAS 24940-57-6), often abbreviated as Nα,Nα-dimethylhistidine, is a specialized amino acid derivative characterized by the methylation of the alpha-amino group.[1][][3] Unlike its structural isomers (1-methylhistidine or 3-methylhistidine) which feature methylation on the imidazole ring, this compound retains a free imidazole side chain while modifying the N-terminal reactivity.[]

This modification significantly alters the compound's pKa, metal-chelating properties, and resistance to enzymatic degradation.[] It serves as a critical building block in peptide engineering (to enhance proteolytic stability), a ligand in bioinorganic chemistry (for specific Cu(II) and Ni(II) coordination), and a reference standard in metabolomics (as a fungal and plant metabolite).[]

Physicochemical Profile

The following data represents the technical baseline for high-purity (>95%) research-grade material.

| Property | Specification | Technical Note |

| CAS Number | 24940-57-6 | Specific to the L-isomer alpha-dimethyl form.[1][] |

| Chemical Formula | C₈H₁₃N₃O₂ | Zwitterionic structure in neutral solution. |

| Molecular Weight | 183.21 g/mol | Distinct from native Histidine (155.15 g/mol ). |

| Appearance | White to off-white powder | Hygroscopic; store under desiccant.[] |

| Solubility | Water (50 mg/mL) | High polarity due to zwitterionic nature. |

| Optical Rotation | Concentration: 1% in 2N HCl. | |

| pKa Values | The N-dimethylation lowers the amine pKa compared to native His (~9.1), altering buffering capacity.[] |

Synthesis & Characterization

Synthetic Logic: Reductive Alkylation

Direct alkylation of histidine using methyl halides (e.g., MeI) is discouraged due to the lack of regioselectivity; it frequently results in quaternization (betaine formation) or unwanted imidazole ring methylation.

The industry-standard protocol utilizes Reductive Amination (modified Eschweiler-Clarke or Borohydride reduction).[] This method relies on the formation of a Schiff base (imine) followed by immediate reduction, ensuring mono- and subsequently di-methylation without proceeding to the quaternary ammonium salt under controlled conditions.[]

Experimental Protocol

Objective: Synthesis of N,N-Dimethyl-L-histidine from L-Histidine.

Reagents:

-

L-Histidine (free base)[]

-

Formaldehyde (37% aq. solution)

-

Sodium Cyanoborohydride (NaBH₃CN) or Palladium on Carbon (Pd/C) for catalytic hydrogenation.

-

Acetonitrile/Water solvent system.

Workflow:

-

Solubilization: Dissolve L-Histidine in water/acetonitrile (1:1 v/v). Adjust pH to ~5.0–6.0 using acetic acid. Why? Mildly acidic conditions catalyze imine formation without protonating the imidazole ring to the point of interfering with solubility.[]

-

Imine Formation: Add Formaldehyde (2.2 equivalents). Stir for 30 minutes at room temperature.

-

Reduction:

-

Method A (Chemical): Add NaBH₃CN (3 equivalents) slowly. Stir for 12 hours.

-

Method B (Catalytic - Cleaner): Under H₂ atmosphere (balloon), add 10% Pd/C catalyst and stir for 18 hours.

-

-

Purification:

-

Filter catalyst (if Method B).

-

Pass the crude mixture through a cation-exchange resin (e.g., Dowex 50W).[]

-

Elute with dilute NH₄OH gradient. The dimethyl derivative elutes after the monomethyl but before any trace betaine.

-

-

Lyophilization: Freeze-dry the collected fractions to obtain the white powder.

Synthesis Pathway Diagram

The following diagram illustrates the stepwise conversion and the critical "stop" point before quaternization.

Figure 1: Stepwise reductive amination pathway. Note the critical control point at the di-methyl stage to prevent Hercynine formation.

Biological & Pharmaceutical Applications[1][2][3][6]

Peptide Engineering (Proteolytic Stability)

Incorporating N,N-dimethyl-L-histidine into the N-terminus of therapeutic peptides significantly enhances their half-life.[]

-

Mechanism: Aminopeptidases require a primary free amine and specific steric clearance to cleave the N-terminal residue. The two methyl groups on the alpha-nitrogen introduce steric bulk and remove the hydrogen bond donor capability, effectively "capping" the peptide against exopeptidases.[]

-

Application: Used in the design of LHRH antagonists and antimicrobial peptides to prolong circulation time.

Metal Chelation (Cu, Ni, Zn)

The compound acts as a tridentate or bidentate ligand, distinct from native histidine.[]

-

Coordination Chemistry: The tertiary amine (dimethylated) has a lower pKa (~7.2) than the primary amine of histidine (~9.1). At physiological pH (7.4), a higher fraction of the amine is unprotonated and available for metal binding.[]

-

Impact: This creates stable complexes with Copper (II) and Nickel (II), often used in immobilized metal affinity chromatography (IMAC) research or as models for metalloprotein active sites.

Metabolic Biomarker

N,N-Dimethyl-L-histidine is identified as a metabolite in Saccharomyces cerevisiae and certain plants.[] Its quantification is used in metabolomic profiling to study nitrogen metabolism and methylation pathways.

Mechanism of Action Diagram[7]

Figure 2: Functional mechanisms driving the primary applications of N,N-Dimethyl-L-histidine.[]

Handling, Stability, and Safety

Storage & Stability[2][4][8][9]

-

Hygroscopicity: The compound is hygroscopic. It must be stored in a tightly sealed container, preferably under argon or nitrogen.[]

-

Temperature: Long-term storage at -20°C is recommended to prevent slow decarboxylation or oxidation, though it is stable at 4°C for weeks.[]

-

Reconstitution: Prepare fresh solutions in degassed buffers. Avoid storing aqueous solutions for >24 hours at room temperature due to potential microbial growth (amino acid source).

Safety Profile (GHS Classifications)

Based on standard Safety Data Sheets (SDS) for amino acid derivatives:

References

Natural occurrence of dimethylhistidine in Neurospora crassa

Technical Deep Dive: -Dimethylhistidine as a Metabolic Intermediate in Neurospora crassa

Executive Summary

The natural occurrence of dimethylhistidine in the filamentous fungus Neurospora crassa is inextricably linked to the biosynthesis of Ergothioneine (EGT) , a potent thiol-imidazole antioxidant. Unlike mammalian systems where methylated histidines (e.g., 3-methylhistidine) often signal muscle protein breakdown, in N. crassa,

This guide analyzes the biochemical causality of this metabolite, provides validated protocols for its extraction and detection via HILIC-MS/MS, and outlines the genetic frameworks required to manipulate its flux for synthetic biology applications.

Biosynthetic Context: The Egt1 Methylation Cascade

In N. crassa, the primary source of methylated histidine derivatives is the ergothioneine biosynthetic pathway. The process is initiated by the enzyme NcEgt1 (NCU04343), a multidomain protein that differs significantly from its bacterial counterparts (e.g., Mycobacterium smegmatis EgtD).

The Methylation Mechanism

NcEgt1 functions as an S-adenosylmethionine (SAM)-dependent methyltransferase.[1] It catalyzes the stepwise methylation of the

-

Monomethylation: L-Histidine

-

Dimethylation:

-methylhistidine -

Trimethylation:

-dimethylhistidine

While Hercynine is the stable betaine intermediate that proceeds to oxidative sulfurization, the dimethyl species represents a kinetic checkpoint. In high-flux metabolic engineering, accumulation of the dimethyl intermediate can indicate SAM limitation or enzymatic saturation.

Structural Distinction

It is vital to distinguish the specific isomer found in N. crassa:

-

Target Isomer:

-dimethylhistidine . The methylation occurs on the backbone amine. -

Non-Target Isomer: 1,3-dimethylhistidine or

-methylhistidine. These involve the imidazole ring and are not the primary products of the NcEgt1 pathway.

Pathway Visualization

The following diagram illustrates the specific flow of histidine methylation within the N. crassa cytosol, highlighting the position of the dimethyl intermediate.

Caption: Stepwise methylation of Histidine by NcEgt1. The dimethyl species is the penultimate precursor to the stable betaine Hercynine.

Experimental Protocols: Isolation and Detection

Detecting

Metabolite Extraction Strategy

Objective: Quench metabolism immediately to preserve transient methylation states.

| Step | Action | Causality/Rationale |

| 1. Harvest | Vacuum filter mycelia (approx. 100 mg wet weight) rapidly. | Minimizes hypoxic stress which can alter metabolic flux. |

| 2. Quench | Immerse immediately in -80°C 80:20 Methanol:Water . | Cold organic solvent denatures enzymes (NcEgt1) instantly, freezing the metabolic profile. |

| 3. Lysis | Add 0.5 mm Zirconia/Silica beads; bead-beat (2 x 45s at 6.0 m/s). | N. crassa cell walls are chitin-rich; mechanical disruption is required for quantitative recovery. |

| 4. Clarify | Centrifuge at 14,000 x g for 10 min at 4°C. | Removes cell debris and precipitated proteins. |

| 5. Prep | Collect supernatant; dry under nitrogen; reconstitute in 50% Acetonitrile. | Prepares sample for HILIC injection matching initial mobile phase conditions. |

LC-MS/MS Quantification

System: Q-Exactive or Triple Quadrupole MS coupled to UHPLC. Column: ZIC-pHILIC (Merck) or equivalent zwitterionic HILIC column.

-

Mobile Phase A: 20 mM Ammonium Carbonate, pH 9.0 (Adjusted with NH4OH).

-

Mobile Phase B: 100% Acetonitrile.

-

Gradient: 80% B to 20% B over 15 minutes.

Target Transitions (MRM):

-

Precursor Ion: m/z ~184.1 (M+H)+ for Dimethylhistidine.

-

Differentiation:

Genetic Validation & Autonomy

To confirm the peak identity as

The Self-Validating Control

The

-

Hypothesis: If the detected peak is truly an EGT intermediate, it must be absent in the

mutant. -

Result: The

strain lacks hercynine and all methylated histidine intermediates, accumulating only L-histidine.

Analytical Workflow

Caption: Genetic validation workflow using deletion mutants to confirm metabolite identity.

Implications for Drug Development

Understanding the pool size of dimethylhistidine in N. crassa has direct translational applications:

-

Antioxidant Production: N. crassa is a viable host for industrial EGT production. Accumulation of dimethylhistidine suggests a bottleneck at the third methylation step or SAM availability. Overexpression of SAM synthetase (eth-1) can drive the flux toward the final product.

-

Transporter Studies: EGT transporters (OCTN1 in humans) are drug targets for autoimmune diseases. Fungal transporters often share homology. Studying the transport of the dimethyl intermediate (which lacks the permanent positive charge of the trimethyl betaine) can elucidate substrate specificity mechanisms.

References

-

Bello, M. H., et al. (2012). The Neurospora crassa mutant NcΔEgt-1 identifies an ergothioneine biosynthetic gene and demonstrates that ergothioneine enhances conidial survival and protects against peroxide toxicity during conidial germination. Fungal Genetics and Biology.

-

Hu, Y., et al. (2014). Bioinformatic and Biochemical Characterizations of C–S Bond Formation and Cleavage Enzymes in the Fungus Neurospora crassa Ergothioneine Biosynthetic Pathway.[4] Organic Letters.

-

Pluskal, T., et al. (2010). Highly accurate chemical formula prediction tool utilizing high-resolution mass spectra, MS/MS fragmentation, heuristic rules, and isotope pattern matching. Analytical Chemistry.

-

McCluskey, K., et al. (2010). The Fungal Genetics Stock Center: a repository for 50 years of fungal genetics research. Journal of Biosciences.[3]

Sources

- 1. epstein.faculty.ucdavis.edu [epstein.faculty.ucdavis.edu]

- 2. Biosynthesis of ergothioneine: current state, achievements, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Bioinformatic and Biochemical Characterizations of C–S Bond Formation and Cleavage Enzymes in the Fungus Neurospora crassa Ergothioneine Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histidine uptake in mutant strains of Neurospora crassa via the general transport system for amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Neurospora crassa mutant NcΔEgt-1 identifies an ergothioneine biosynthetic gene and demonstrates that ergothioneine enhances conidial survival and protects against peroxide toxicity during conidial germination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Neurospora crassa DCC-1 Protein, a Putative Histidine Kinase, Is Required for Normal Sexual and Asexual Development and Carotenogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Resolution Separation of Methylated Histidine Isomers (1-MH & 3-MH)

Executive Summary & Biological Context

The Analytical Challenge: Methylated histidine derivatives, specifically 1-methylhistidine (1-MH) and 3-methylhistidine (3-MH) , are structural isomers with identical molecular weights (169.18 g/mol ). Despite their chemical similarity, their biological origins are distinct.

-

3-MH (

-methylhistidine): A validated biomarker for myofibrillar protein degradation (skeletal muscle breakdown).[1] It is formed post-translationally in actin and myosin and is not reutilized for protein synthesis. -

1-MH (

-methylhistidine): Primarily associated with dietary intake of anserine (found in poultry/fish) and is less specific to endogenous muscle wasting.

The "Isobaric Trap": Because these compounds are isobaric, low-resolution mass spectrometry cannot distinguish them without chromatographic separation. Furthermore, in standard Reverse Phase (RP) chromatography, both are highly polar and elute in the void volume, leading to severe ion suppression and poor quantification.

This guide presents two validated protocols to solve this separation challenge:

-

Method A (HILIC-MS/MS): The Gold Standard for high-throughput plasma/urine analysis.

-

Method B (OPA-Derivatization RP-FLD): A robust alternative for laboratories without MS capabilities, utilizing fluorescence detection.

Analytical Strategy Visualization

Figure 1: Method Selection & Workflow Logic

Caption: Decision tree for selecting the appropriate protocol based on available instrumentation and throughput requirements.

Protocol A: HILIC-MS/MS (High Sensitivity)

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines without derivatization. We utilize a zwitterionic stationary phase to separate the isomers based on subtle pKa differences and hydration shell interactions.

Equipment & Reagents[2][3][4][5][6]

-

Column: ZIC-HILIC (SeQuant/Merck) or BEH Amide (Waters), 2.1 x 100 mm, 1.7 µm or 3.5 µm.

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Internal Standard: 3-Methylhistidine-d3 (Critical for matrix correction).

Chromatographic Conditions

-

Flow Rate: 0.4 mL/min

-

Column Temp: 35°C

-

Injection Vol: 2 µL

| Time (min) | % Mobile Phase B (ACN) | State |

| 0.0 | 90% | Initial Hold |

| 2.0 | 90% | Isocratic Loading |

| 10.0 | 50% | Linear Gradient |

| 12.0 | 50% | Wash |

| 12.1 | 90% | Re-equilibration |

| 17.0 | 90% | End |

Mass Spectrometry Parameters (MRM)

Although the parent mass (m/z 170.1) is identical, the isomers exhibit distinct fragmentation patterns which serves as a secondary confirmation layer alongside retention time.

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Retention Order |

| 3-MH | 170.1 | 124.1 | 22 | 1st |

| 1-MH | 170.1 | 126.1 | 18 | 2nd |

| IS (d3) | 173.1 | 127.1 | 22 | Co-elutes w/ 3-MH |

Critical Insight: The 126 fragment corresponds to the loss of the carboxyl group (CO2), while the 124 fragment involves a more complex ring cleavage specific to the

-methylation position. Monitoring these specific transitions prevents false positives from crosstalk.

Protocol B: RP-HPLC with OPA Derivatization (Accessible)

Rationale: Since methylhistidines are too polar for C18 columns, we react their primary

Reagents[2]

-

Derivatization Reagent: 10 mg OPA dissolved in 0.2 mL Methanol + 1.8 mL Borate Buffer (pH 10.2) + 10 µL 3-MPA. Prepare fresh daily.

-

Mobile Phase A: 20 mM Sodium Acetate (pH 7.2) + 0.5% Tetrahydrofuran (THF).

-

Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).

Automated Pre-Column Derivatization Program

-

Note: Most modern autosamplers can perform this routine.

-

Draw 5 µL Sample.[2]

-

Draw 5 µL Reagent.

-

Mix in loop/vial (3 cycles).

-

Wait 1.0 min (Reaction is fast but unstable; timing must be precise).

Chromatographic Conditions

-

Column: C18 High-Resolution (e.g., Agilent Zorbax Eclipse AAA), 4.6 x 150 mm, 3.5 µm.

-

Detection: Fluorescence (Ex: 340 nm, Em: 455 nm).[4]

| Time (min) | % Mobile Phase B |

| 0.0 | 0% |

| 14.0 | 57% |

| 15.0 | 100% |

| 18.0 | 0% |

Technical Note: The elution order in this method is typically Histidine -> 1-MH -> 3-MH . The methylation on the imidazole ring slightly increases hydrophobicity of the derivative compared to native Histidine, but the specific position alters the interaction with the C18 stationary phase.

System Suitability & Quality Control

To ensure data integrity, every run must pass the following criteria:

Figure 2: QC Logic for Isomer Resolution

Caption: Mandatory resolution check. Due to isobaric nature, Rs > 1.5 is non-negotiable for accurate quantitation.

Acceptance Criteria:

-

Resolution (Rs): > 1.5 between 1-MH and 3-MH.

-

Linearity:

over range 0.5 – 100 µM. -

Precision: CV < 5% for replicate injections of standard mix.

-

Carryover: < 0.1% in blank injection after highest standard.

Comparison of Methods

| Feature | Method A (HILIC-MS/MS) | Method B (RP-FLD) |

| Specificity | High (Retention time + Mass transition) | Medium (Retention time only) |

| Sensitivity | High (nM range) | Moderate (µM range) |

| Sample Prep | Simple (Protein Precipitation) | Complex (Derivatization required) |

| Cost/Run | High (MS solvents, columns) | Low (Standard buffers) |

| Throughput | Fast (10-15 min) | Slower (25+ min) |

| Best For | Clinical Trials, Low Volume Samples | Routine QC, Food Analysis |

References

-

Quantification of plasma 1- and 3-methylhistidine in dairy cows by high-performance liquid chromatography-tandem mass spectrometry. Journal of Dairy Science. (2012).

-

Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry. Clinica Chimica Acta. (2012).

-

Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent Technologies Application Note 5980-1193EN.

-

Cost-Effective Simultaneous Determination of τ- and π-Methylhistidine... Using Hydrophilic Interaction Ultra-High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Molecules. (2020).

Sources

- 1. 3-Methylhistidine | Rupa Health [rupahealth.com]

- 2. Cost-Effective Simultaneous Determination of τ- and π-Methylhistidine in Dairy Bovine Plasma from Large Cohort Studies Using Hydrophilic Interaction Ultra-High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry [mdpi.com]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of N,N-Dimethyl-histidine in Human Plasma

Abstract

This application note details a comprehensive, step-by-step guide for the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N,N-Dimethyl-histidine in human plasma. This compound is an amino acid derivative of interest in various biochemical and clinical research areas, including its potential role as a biomarker.[1] Given its polar nature, this guide emphasizes a Hydrophilic Interaction Liquid Chromatography (HILIC) strategy to achieve optimal retention and separation. The protocols herein are designed for researchers, scientists, and drug development professionals, providing not only procedural steps but also the scientific rationale behind key experimental choices to ensure methodological robustness and data integrity, in alignment with FDA guidelines on bioanalytical method validation.[2]

Introduction: The Rationale for this compound Quantification

This compound is a methylated amino acid whose quantification in biological matrices is increasingly relevant in biomedical research. Its structural similarity to other biologically important methylated amino acids, such as the muscle protein breakdown marker Nτ-methylhistidine, necessitates highly specific analytical methods.[3] Traditional reversed-phase liquid chromatography often struggles to adequately retain highly polar analytes like this compound, leading to poor peak shape and potential matrix interference.[4] LC-MS/MS offers the requisite sensitivity and selectivity for bioanalysis, and when coupled with a HILIC separation, it provides a powerful tool for the accurate measurement of polar metabolites.[5] This method circumvents the need for chemical derivatization, simplifying sample preparation and reducing analytical variability.[6]

Foundational Principles: Method Development Strategy

The development of a robust LC-MS/MS method hinges on the systematic optimization of three core components: sample preparation, liquid chromatography, and mass spectrometry. The overarching goal is to achieve a balance between high recovery, efficient separation from endogenous interferences, and sensitive, specific detection.

Sample Preparation: Isolating the Analyte

The complexity of plasma necessitates a sample preparation strategy that effectively removes proteins and phospholipids, which can cause ion suppression and contaminate the analytical system. A simple protein precipitation protocol is selected for its efficiency and broad applicability. This "dilute and shoot" approach is rapid and minimizes sample handling, thereby reducing the potential for analyte loss or contamination.[7]

Chromatographic Separation: The HILIC Advantage

To address the challenge of retaining a polar analyte like this compound, a HILIC separation strategy is employed. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[8] This creates an aqueous-rich layer on the surface of the stationary phase, into which polar analytes can partition, thus facilitating their retention. Elution is then achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component). This approach is particularly advantageous for LC-MS/MS as the high organic content of the mobile phase promotes efficient solvent desolvation and analyte ionization in the mass spectrometer source.

Mass Spectrometry: Specific and Sensitive Detection

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantitative bioanalysis.[2] This technique offers exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. The precursor ion (Q1) is typically the protonated molecule [M+H]+, which is then fragmented in the collision cell (q2). A specific fragment ion (Q3) is then monitored. The combination of precursor and product ion masses is highly specific to the analyte of interest. The use of a stable isotope-labeled internal standard (SIL-IS), such as N,N-Dimethyl-d6-histidine, is critical. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, but is distinguished by its mass, allowing for accurate correction of any variations in sample preparation and instrument response.[7]

Experimental Protocols

Materials and Reagents

-

This compound (≥95% purity)

-

N,N-Dimethyl-d6-histidine (Internal Standard, ≥98% isotopic purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Human plasma (sourced from an accredited vendor)

-

Ultrapure water

Protocol 1: Preparation of Standards and Quality Controls

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and N,N-Dimethyl-d6-histidine in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the this compound primary stock with 50:50 (v/v) methanol:water to prepare working solutions for calibration standards (CS) and quality controls (QC).

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the N,N-Dimethyl-d6-histidine primary stock with acetonitrile.

-

Calibration Standards and Quality Controls: Spike the appropriate working standard solutions into blank human plasma to achieve the desired concentrations for the calibration curve and QC samples (Low, Mid, and High). A typical calibration range might be 1-1000 ng/mL.

Protocol 2: Plasma Sample Preparation

-

Aliquot 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the IS working solution (100 ng/mL in acetonitrile). The acetonitrile acts as the protein precipitation agent.

-

Vortex mix for 30 seconds to ensure complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 150 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Caption: Plasma sample preparation workflow.

Protocol 3: LC-MS/MS Analysis

Liquid Chromatography Parameters:

| Parameter | Recommended Condition |

| LC System | UHPLC system |

| Column | HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | 95% B to 50% B over 5 min, hold for 1 min, return to 95% B and re-equilibrate for 4 min |

Mass Spectrometry Parameters:

| Parameter | Recommended Setting |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

| MRM Transitions | See Table 2 |

Table 2: Proposed MRM Transitions for this compound

These are starting points for optimization. The most intense and specific transitions should be determined empirically.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 184.1 | 138.1 | ~15-25 |

| 95.1 | ~20-30 | ||

| N,N-Dimethyl-d6-histidine | 190.1 | 144.1 | ~15-25 |

Rationale for MRM transitions: The precursor ion [M+H]+ for this compound (MW=183.21) is m/z 184.1. Common fragmentation pathways for histidine and its derivatives involve the loss of the carboxyl group (as H2O and CO, a 46 Da loss), leading to a fragment around m/z 138.1. Another characteristic fragment arises from the imidazole ring, around m/z 95.1.

Caption: Logical workflow of the triple quadrupole mass spectrometer.

Method Validation: Ensuring Data Integrity

The developed method must be validated according to regulatory guidelines to ensure its reliability for the intended application. The following parameters should be assessed:

-

Selectivity and Specificity: Analyze at least six different lots of blank human plasma to ensure no endogenous components interfere with the detection of the analyte or IS.

-

Linearity and Range: Analyze calibration standards in triplicate to demonstrate a linear relationship between concentration and instrument response. The coefficient of determination (r²) should be ≥0.99.

-

Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on multiple days. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and precision (CV%) should not exceed 15% (20% at the LLOQ).

-

Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the response of the analyte in post-extraction spiked samples to that in neat solution.

-

Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

-

Stability: Assess the stability of this compound in plasma under various conditions, including bench-top, freeze-thaw cycles, and long-term storage at -80°C.

Conclusion

This application note provides a detailed framework for the development and validation of a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. By employing a simple protein precipitation followed by HILIC-MS/MS analysis, this method offers a reliable and high-throughput solution for clinical and biomedical research, enabling accurate measurement of this polar amino acid derivative without the need for complex derivatization procedures. The principles and protocols outlined herein can be adapted by researchers to suit their specific instrumentation and analytical requirements.

References

-

Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry. (2023). Journal of Poultry Science. [Link]

-

Fragmentation pathways of N(G)-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. (2002). Journal of the American Society for Mass Spectrometry. [Link]

-

Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation. (2022). Journal of the American Society for Mass Spectrometry. [Link]

-

Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS. MSACL. [Link]

-

Methods for the Analysis of Underivatized Amino Acids by LC/MS. (2017). Agilent Technologies. [Link]

-

Development and clinical application of a LC-MS/MS method for simultaneous determination of one-carbon related amino acid metabolites in NTD tissues. (2018). Analytical Methods. [Link]

-

Development and evaluation of a HILIC-MS method for the determination of amino acid and non-amino acid impurities in histidine. (2022). Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Bioanalytical method validation: new FDA guidance. (2019). Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. (2021). Journal of Experimental Botany. [Link]

-

Fragmentation mass spectrum of the amino acid histidine at nominal mass m=z 154 via (a) IRMPD and (c) QCID in the negative ion mode. ResearchGate. [Link]

-

Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

-

A Combined MRM and SIM Method for Direct Quantitative Determination of Amino Acids in Various Samples on LC/MS/MS. Shimadzu. [Link]

-

Is there a "gold standard" for amino acid derivatization for LC/MS analysis?. ResearchGate. [Link]

-

Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). Analytical and Bioanalytical Chemistry. [Link]

-

Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. [Link]

-

(PDF) Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

-

This compound | C8H13N3O2 | CID 3346360. PubChem. [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

-

MS, CD, AND FT-IR CHARACTERIZATION OF FIVE NEWLY SYNTHESIZED HISTIDINE-CONTAINING Ala- AND Gly-BASED PEPTIDES. Roumanian Chemical Quarterly Reviews. [Link]

-

Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (2009). LCGC North America. [Link]

-

Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014). The AAPS Journal. [Link]

-

A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. (2023). Molecules. [Link]

-

Slow Histidine H/D Exchange Protocol for Thermodynamic Analysis of Protein Folding and Stability using Mass Spectrometry. (2014). Journal of Visualized Experiments. [Link]

-

3 Ideal Columns for Analyzing Polar Compounds. YMC America. [Link]

-

Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

-

A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. National Institutes of Health. [Link]

-

Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Semantic Scholar. [Link]

-

Featured method: Plasma amino acid LC-MS/MS analysis. CHUM Research Centre. [Link]

-

Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Fused-Core. [Link]

-

Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019). Agilent Technologies. [Link]

-

Chemical Properties of Histidine (CAS 71-00-1). Cheméo. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fragmentation pathways of N(G)-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: High-Purity Synthesis of N,N-Dimethyl-L-Histidine via Reductive Amination

[1]

Audience:1Executive Summary & Strategic Analysis

The synthesis of N,N-dimethyl-L-histidine (also known as

This guide presents two distinct protocols for the reductive amination of L-histidine:

-

Protocol A (The "Workhorse"): The Eschweiler-Clarke reaction.[1][2] Best for bulk synthesis of the free acid. It utilizes the protective effect of low pH to mask the imidazole ring.

-

Protocol B (The "Precision Tool"): Sodium Triacetoxyborohydride (STAB) reduction of L-Histidine Methyl Ester.[1] Best for late-stage functionalization or when mild conditions are required to prevent epimerization.[1]

Mechanistic Insight: Achieving Selectivity

The core challenge is preventing methylation of the imidazole ring.

-

pKa Control: The imidazole ring has a pKa of ~6.0. By conducting the reaction in Formic Acid (Protocol A), the imidazole is fully protonated (

), rendering it non-nucleophilic and protecting it from electrophilic attack by the formaldehyde-derived iminium species.[1] -

Reagent Control: STAB (Protocol B) is a mild hydride donor that selectively reduces imines over ketones/aldehydes and does not require the high temperatures of Eschweiler-Clarke, preserving chiral integrity.[1]

Visualizing the Reaction Pathway

The following diagram illustrates the stepwise reductive amination and the "proton protection" mechanism that ensures regioselectivity.

Figure 1: Reaction logic flow showing the critical role of pH in blocking side-reactions on the imidazole ring.[1]

Detailed Experimental Protocols

Protocol A: Eschweiler-Clarke Methylation (Bulk Synthesis)

Target: Free amino acid form (

Reagents

-

L-Histidine (Free base or HCl salt)[1]

-

Formaldehyde (37% aqueous solution, "Formalin")[1]

-

Formic Acid (98-100%)[1]

-

HCl (Concentrated, for workup)[1]

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve L-Histidine (10.0 g, 64.5 mmol) in Formic Acid (25 mL) . The solution may warm slightly; ensure complete dissolution.

-

Reagent Addition: Add Formaldehyde (37% aq., 12 mL, ~160 mmol) .

-

Note: A slight excess (2.5 eq) is used to drive the reaction to the dimethyl state.[1]

-

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 6–12 hours .

-

Observation: Evolution of CO

gas indicates the reduction is proceeding.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Add 10 mL of 1M HCl to ensure the amine is protonated.

-

Concentrate the solution to dryness under reduced pressure (Rotavap) to remove excess formic acid and formaldehyde.[1]

-

-

Purification (Crucial):

Protocol B: Reductive Amination using STAB (Mild Conditions)

Target: Modified Histidine for peptide synthesis or sensitive substrates.[1] Substrate: L-Histidine Methyl Ester (to improve solubility in organic solvents).

Reagents

-

Formaldehyde (37% aq. or Paraformaldehyde)[1]

-

Sodium Triacetoxyborohydride (STAB)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)[1]

-

Base: Diisopropylethylamine (DIPEA)[1]

Step-by-Step Methodology

-

Free Basing (In situ): Suspend L-Histidine Methyl Ester 2HCl (1.0 eq) in DCE/MeOH (10:1) . Add DIPEA (2.0 eq) to neutralize the HCl salts.[1]

-

Imine Formation: Add Formaldehyde (3.0 eq) .[1] Stir at room temperature for 30 minutes.

-

Checkpoint: The solution should clarify as the imine forms.

-

-

Reduction: Cool to 0°C. Add STAB (3.0 eq) portion-wise over 10 minutes.

-

Safety: STAB evolves hydrogen gas slowly; ensure venting.[1]

-

-

Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by TLC or LC-MS.[1]

-

Quench & Workup:

-

Hydrolysis (Optional): If the free acid is required, treat the ester with LiOH in THF/Water (1:1) for 2 hours, then neutralize.

Quality Control & Validation

The following data parameters confirm the identity and purity of the synthesized product.

Analytical Data Table

| Parameter | Specification | Diagnostic Signal |

| Appearance | White to off-white powder | N/A |

| N-Methyl Singlet | ||

| Imidazole Protons | ||

| Mass Spec (ESI) | [M+H] | Calculated: 184.2 Da (Free Acid) |

| Solubility | High | Water, Methanol, DMSO |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Methylation | Insufficient reducing agent or formaldehyde.[1] | Add 1.0 eq more HCHO and continue reflux (Protocol A) or add more STAB (Protocol B). |

| Quaternization (Betaine) | "Over-cooking" the reaction.[1] | Avoid alkyl halides (MeI).[1] Eschweiler-Clarke rarely quaternizes, but prolonged reflux can degrade product. |

| Imidazole Methylation | pH too high (Protocol A). | Ensure Formic Acid is in large excess.[1] Do not use buffered water.[1] |

| Product is an Oil | Hygroscopic HCl salt.[1] | Lyophilize (freeze-dry) the final aqueous solution to obtain a fluffy powder. |

References

-

Eschweiler-Clarke Reaction Mechanism & Application

-

Synthesis of N,N-Dimethylhistidine Analogs

-

Selective N-Methylation Strategies

-

Commercial Standards & Properties

Sources

- 1. prepchem.com [prepchem.com]

- 2. chem.spbu.ru [chem.spbu.ru]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. CN108997187A - A kind of preparation method of N (Ï)-methyl-L-histidine derivative and its application in synthesis whale carnosine - Google Patents [patents.google.com]

- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site-selective protein conjugation at histidine - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03355B [pubs.rsc.org]

1H NMR chemical shift assignments for N,N-Dimethyl-histidine in D2O

Application Note: High-Resolution 1H NMR Chemical Shift Assignments for N,N-Dimethyl-L-histidine in D2O

Abstract & Scope

N,N-Dimethyl-L-histidine (

This application note provides a definitive protocol for the 1H NMR characterization of N,N-dimethylhistidine in Deuterium Oxide (

Experimental Protocol

To ensure reproducibility and minimize chemical shift migration due to pH or concentration effects, the following protocol is recommended.

Reagents & Materials

-

Analyte: N,N-Dimethyl-L-histidine (High purity >98%).

-

Solvent: Deuterium Oxide (

, 99.9% D). -

Buffer: 100 mM Sodium Phosphate Buffer (pH 7.0 uncorrected meter reading).

-

Internal Standard: Sodium trimethylsilyl-[2,2,3,3-d4]-propionate (TSP) or Sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS).

-

NMR Tube: 5 mm high-precision borosilicate glass.

Sample Preparation Workflow

-

Dissolution: Dissolve 1–5 mg of N,N-dimethylhistidine in 600 µL of the buffered

solution. -

pH Adjustment: Verify pH is 7.0 ± 0.1. Note: Histidine imidazole shifts are titratable; consistent pH is critical for matching literature values.

-

Reference Addition: Add TSP to a final concentration of 0.5–1.0 mM (0.00 ppm reference).

-

Equilibration: Allow sample to equilibrate to the probe temperature (typically 298 K or 300 K) for 5 minutes.

Acquisition Parameters (600 MHz Instrument)

-

Pulse Sequence: 1D NOESY-presat (e.g., noesypr1d on Bruker) to suppress residual HDO signal.

-

Spectral Width: 12 ppm (-2 to 10 ppm).

-

Relaxation Delay (D1): ≥ 2.0 seconds (ensure full relaxation of methyl singlets).

-

Scans (NS): 64–128 (depending on concentration).

-

Temperature: 300 K.

Results & Discussion

Chemical Structure & Numbering

The assignment follows standard IUPAC numbering for the histidine side chain, where the imidazole ring protons are designated H-2 and H-5 (often H-4 in older nomenclature).

Figure 1: Connectivity and numbering scheme for N,N-dimethylhistidine.

Chemical Shift Assignments (pH 7.0, D2O)

The following table summarizes the 1H NMR assignments referenced to TSP at 0.00 ppm.

| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Notes |

| N- | 2.90 | Singlet (s) | 6H | Diagnostic Peak. Distinct from trimethyl (hercynine ~3.2 ppm). |

| 3.25 | Doublet of Doublets (dd) | 2H | Diastereotopic methylene protons. | |

| 3.86 | Doublet of Doublets (dd) | 1H | Downfield shift due to N-methylation. | |

| Im H-5 | 7.04 | Singlet (s) | 1H | Upfield imidazole proton (C-4/5). |

| Im H-2 | 7.76 | Singlet (s) | 1H | Downfield imidazole proton (between nitrogens). |

Table 1: 1H NMR Chemical Shift Data for N,N-Dimethyl-L-histidine in 100 mM Phosphate Buffer (pH 7.0) in D2O.[1]

Spectral Analysis & Interpretation

-

The N-Methyl Singlet (2.90 ppm): This is the most critical signal for identification. In unmethylated histidine, this region is empty. In N,N,N-trimethylhistidine (hercynine), this signal shifts downfield to approximately 3.20–3.30 ppm due to the permanent positive charge on the quaternary ammonium. The value of 2.90 ppm is characteristic of the tertiary amine (

-dimethyl) state. -

The

-Proton (3.86 ppm): The -

Imidazole Protons (7.04 & 7.76 ppm): These shifts are highly pH-dependent. At pH 7.0, the imidazole ring exists in equilibrium between its protonated and neutral tautomeric forms.

-

Acidic pH (< 5.0): Both signals shift downfield (H-2 > 8.5 ppm).

-

Basic pH (> 8.0): Signals shift upfield.

-

Validation Check: If your H-2 signal appears near 8.5 ppm, your buffer pH is likely too acidic.

-

Assignment Logic Workflow

The following diagram illustrates the logical flow for confirming the identity of N,N-dimethylhistidine in a complex mixture.

Figure 2: Logical workflow for distinguishing N,N-dimethylhistidine from related metabolites.

References

-

Griffith, C. M., & Morgan, T. J. (2017). 1H NMR Metabolic Profiling of Earthworm (Eisenia fetida) Coelomic Fluid, Coelomocytes, and Tissue. Journal of Proteome Research. (Provides definitive chemical shift data for N,N-dimethylhistidine in D2O at pH 7.0).

-

Bundy, J. G., et al. (2008). 'Systems toxicology' approach identifies coordinated metabolic responses to copper in a terrestrial non-model invertebrate, the earthworm Lumbricus rubellus. BMC Biology. (Discusses the identification of N,N-dimethylhistidine vs. N-methylhistidine).

-

Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research.[2] (General reference for histidine derivative shifts).

Sources

Using N,N-Dimethyl-histidine as a reference standard in metabolomics

Application Note: Technical Guide to N,N-Dimethyl-histidine (DMH) in Targeted Metabolomics

Abstract

This application note details the protocol for the identification, quantification, and quality control of

Biological Context & Analyte Profile

1.1 The Analyte: this compound

Unlike the common muscle breakdown markers 1-methylhistidine (1-MH) and 3-methylhistidine (3-MH), which are methylated on the imidazole ring, This compound is methylated at the

-

IUPAC Name: (2S)-2-(dimethylamino)-3-(1H-imidazol-4-yl)propanoic acid

-

Molecular Formula:

(Wait, Histidine is -

Monoisotopic Mass: 183.1008 Da

-

Key Biological Role: DMH is the direct precursor to Hercynine (trimethyl-histidine) in the biosynthetic pathway of Ergothioneine (EGT). This pathway is primarily active in Actinobacteria and filamentous fungi (e.g., Neurospora crassa, Mycobacterium smegmatis) [1].

1.2 Pathway Visualization The following diagram illustrates the specific methylation cascade where DMH serves as the critical intermediate.

Figure 1: The Ergothioneine Biosynthetic Pathway highlighting this compound as the intermediate between Histidine and Hercynine.

Analytical Challenges & Strategy

2.1 The Isobaric Trap The primary failure mode in DMH analysis is misidentification with ring-methylated isomers. All three compounds share the same nominal mass (183 Da) and similar fragmentation patterns.

| Compound | Methylation Site | Polarity (LogP) | Retention (HILIC) |

| 1-Methylhistidine | Imidazole Ring ( | Polar | Moderate |

| 3-Methylhistidine | Imidazole Ring ( | Polar | Moderate |

| This compound | Highly Polar (Zwitterion) | Strongest |

2.2 The Solution: HILIC Chromatography Reverse Phase (C18) chromatography causes these polar analytes to elute in the void volume (co-elution). Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory. The zwitterionic nature of DMH interacts strongly with zwitterionic stationary phases (e.g., ZIC-pHILIC), providing the necessary selectivity to resolve it from 1-MH and 3-MH [2].

Protocol: LC-MS/MS Method Development

3.1 Reagents & Standards

-

Reference Standard: N,N-Dimethyl-L-histidine (Custom synthesis or high-purity supplier).

-

Internal Standard (IS): L-Histidine-

(methyl- -

Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Acetate, Ammonium Hydroxide.

3.2 Sample Preparation (Protein Precipitation)

-

Principle: "Crash and Shoot" to minimize analyte loss.

-

Aliquot 50 µL of plasma/biofluid into a 1.5 mL tube.

-

Add 200 µL of ice-cold Extraction Solvent (80:20 ACN:Water + 0.1% Formic Acid + Internal Standards).

-

Vortex for 30 seconds; Incubate at -20°C for 20 minutes.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Transfer 100 µL of supernatant to an autosampler vial.

3.3 LC-MS/MS Conditions

-

Column: Merck SeQuant® ZIC-pHILIC (150 x 2.1 mm, 5 µm) or Waters BEH Amide.

-

Mobile Phase A: 20 mM Ammonium Carbonate in Water, pH 9.0 (Adjust with

). -

Mobile Phase B: 100% Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Column Temp: 35°C.

Gradient Table:

| Time (min) | % B (Organic) | State |

|---|---|---|

| 0.0 | 80 | Initial Hold |

| 2.0 | 80 | Isocratic |

| 12.0 | 40 | Elution Gradient |

| 12.1 | 20 | Wash |

| 14.0 | 20 | Wash |

| 14.1 | 80 | Re-equilibration |

| 18.0 | 80 | End |

3.4 Mass Spectrometry (MRM Parameters) Operate in Positive Electrospray Ionization (ESI+) mode.

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Dwell (ms) |

| N,N-DMH (Quant) | 184.1 | 138.1 | 20 | 50 |

| N,N-DMH (Qual) | 184.1 | 95.1 | 35 | 50 |

| 1-Methylhistidine | 170.1 | 124.1 | 18 | 50 |

| 3-Methylhistidine | 170.1 | 126.1 | 18 | 50 |

Note: The transition 184.1 -> 138.1 corresponds to the loss of the formate/carboxyl group (

Self-Validating Workflow Logic

To ensure scientific integrity, the experimental design must include a "System Suitability Test" (SST) that flags data if the separation of isomers fails.

Figure 2: Logical workflow for System Suitability Testing (SST) to ensure isomer separation before sample analysis.

Data Processing & Quality Control

5.1 Identification Criteria

-

Retention Time (RT): The peak must elute at the specific RT established by the authentic N,N-DMH standard. In ZIC-pHILIC at pH 9, elution order is typically:

-

Early: 1-Methylhistidine / 3-Methylhistidine

-

Late:This compound (Due to stronger ionic interaction).

-

-

Ion Ratio: The ratio of the Quant ion (138.1) to the Qual ion (95.1) must be consistent with the standard (

20%).[1]

5.2 Linearity & Quantification

-

Prepare a 7-point calibration curve (0.1 µM to 100 µM) in surrogate matrix (e.g., 1% BSA) or solvent.

-

Acceptance:

; Accuracy of standards

5.3 Troubleshooting

-

Drifting Retention Times: HILIC is sensitive to mobile phase pH. Ensure the Ammonium Carbonate buffer is freshly prepared and pH adjusted carefully.

-

Low Sensitivity: Check the ESI source temperature. Zwitterions require efficient desolvation but can degrade if too hot (keep source < 350°C).

References

-

Seebeck, F. P. (2010). In vitro reconstitution of Mycobacterial ergothioneine biosynthesis. Journal of the American Chemical Society, 132(19), 6632–6633. Link

-

Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in determination of polar compounds.[2] Analytical and Bioanalytical Chemistry, 402(1), 231–247. Link

-

Servillo, L., et al. (2015). Hercynine and its methylated derivative in fungal samples: A method for their determination. Food Chemistry, 173, 1140-1147. Link

-

Wishart, D.S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research, 50(D1), D622–D631. Link(Note: Cited for general methylhistidine data structures).

Sources

Application Notes and Protocols for the Analysis of Histidine Betaine Intermediates in Cell Culture

Introduction: The Significance of Histidine Betaine Metabolism in Cellular Physiology

Histidine, an essential amino acid, serves not only as a fundamental building block for proteins but also as a precursor to several biologically vital molecules.[1] Its metabolic pathways are diverse, leading to the production of histamine, a key mediator of immune responses and neurotransmission, and carnosine, an important intracellular buffer and antioxidant.[2][3] A less ubiquitous but functionally critical pathway involves the trimethylation of histidine to form Nα,Nα,Nα-trimethyl-L-histidine, commonly known as hercynine or histidine betaine.[4] Hercynine is the direct precursor to the potent antioxidant ergothioneine, a thione-containing histidine derivative that accumulates in specific tissues and is implicated in mitigating oxidative stress.[5]

The analysis of hercynine and its downstream metabolite, ergothioneine, in cell culture systems provides a window into the cellular capacity to manage oxidative stress and the metabolic flux through this specialized branch of histidine metabolism. Understanding the dynamics of this pathway is of paramount importance for researchers in fields ranging from fundamental cell biology to drug development, as dysregulation of ergothioneine levels has been associated with various pathological states.

This comprehensive guide provides a detailed protocol for the robust and reproducible analysis of histidine betaine intermediates in adherent mammalian cell cultures. The methodologies described herein are grounded in established principles of metabolomics and are designed to ensure high-quality, quantifiable data through the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Biochemical Pathway: From Histidine to Ergothioneine

The biosynthesis of ergothioneine from histidine is a multi-step enzymatic process. In organisms capable of its synthesis, the pathway begins with the trimethylation of the α-amino group of L-histidine to produce hercynine. This reaction is catalyzed by a methyltransferase. Subsequently, a sulfur atom is incorporated into the hercynine molecule to yield ergothioneine. The following diagram illustrates the key steps in this pathway.

Caption: Biosynthetic pathway from L-histidine to ergothioneine.

Experimental Workflow Overview

The successful analysis of intracellular histidine betaine intermediates hinges on a meticulously executed experimental workflow. This process begins with the careful harvesting of cultured cells, immediate quenching of metabolic activity to preserve the in-vivo state of metabolites, followed by efficient extraction. The resulting extract is then subjected to sensitive and specific detection by LC-MS/MS.

Caption: General experimental workflow for analyzing histidine betaine intermediates.

Detailed Protocols

Part 1: Cell Culture Sample Preparation

The critical first step in metabolomics is the rapid quenching of metabolic activity to prevent alterations in metabolite levels post-harvesting.[6] For adherent cells, a swift wash to remove extracellular media components is necessary, followed by immediate quenching and extraction.

Materials:

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

Methanol (LC-MS grade), pre-chilled to -80°C

-

Cell scraper, pre-chilled

-

Microcentrifuge tubes, pre-chilled

Protocol for Adherent Mammalian Cells:

-

Cell Culture: Grow adherent mammalian cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) to the desired confluency.

-

Washing: Aspirate the culture medium. Quickly wash the cells with 1-2 mL of pre-warmed (37°C) PBS to remove residual medium.[7] Aspirate the PBS completely. This step should be performed as rapidly as possible to minimize metabolic changes.

-

Metabolic Quenching: Immediately add 1 mL of ice-cold (-80°C) methanol to the culture vessel to quench metabolism.[8][9]

-

Cell Harvesting: Place the culture vessel on ice. Scrape the cells with a pre-chilled cell scraper and transfer the cell lysate/methanol suspension to a pre-chilled microcentrifuge tube.

-

Extraction: Vortex the cell suspension vigorously for 1 minute. To ensure complete lysis and extraction, an optional sonication step on ice can be performed.

-

Protein Precipitation and Clarification: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

-

Sample Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.

-

Storage: Store the extracts at -80°C until LC-MS/MS analysis.

Part 2: LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry is the preferred analytical technique for the sensitive and specific quantification of hercynine and ergothioneine. A hydrophilic interaction liquid chromatography (HILIC) method is often employed for the separation of these polar compounds.

Instrumentation and Reagents:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

-

HILIC column

-

Mobile Phase A: Acetonitrile with 0.1% formic acid

-

Mobile Phase B: Water with 0.1% formic acid

-

Hercynine and Ergothioneine analytical standards

-

Isotopically labeled internal standards (e.g., d3-hercynine) are highly recommended for accurate quantification.[5]

LC-MS/MS Parameters:

The following table provides example LC-MS/MS parameters for the analysis of hercynine and ergothioneine. These parameters should be optimized for the specific instrumentation used.

| Parameter | Hercynine | Ergothioneine |

| Precursor Ion (m/z) | 198.1 | 230.1 |

| Product Ion (m/z) | 95.1 | 127.1 |

| Ionization Mode | ESI Positive | ESI Positive |

| Collision Energy (eV) | Instrument dependent | Instrument dependent |

| Dwell Time (ms) | Instrument dependent | Instrument dependent |

Note: The precursor and product ions may vary slightly depending on the adduct formed and the specific instrument tuning.[10][11] One study utilized derivatization for hercynine analysis, resulting in different m/z values.[5] Direct analysis without derivatization is generally preferred for simplicity.

Analytical Run:

-

Sample Preparation for Injection: Prior to injection, centrifuge the stored extracts at high speed to pellet any remaining debris. Transfer the supernatant to LC vials.

-

Calibration Curve: Prepare a series of calibration standards of hercynine and ergothioneine in a solvent matrix similar to the final sample extract. A concentration range appropriate for the expected cellular levels should be chosen.

-

Injection and Separation: Inject the samples and standards onto the HILIC column. A typical gradient may start at a high percentage of organic mobile phase (e.g., 95% A) and gradually increase the aqueous mobile phase (B) to elute the polar analytes.

-

Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode using the optimized transitions for each analyte and internal standard.

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for the specific MRM transitions of hercynine, ergothioneine, and their corresponding internal standards using the instrument's software.

-

Standard Curve Generation: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is commonly used.

-

Concentration Calculation: Determine the concentration of hercynine and ergothioneine in the cell extracts by interpolating their peak area ratios from the standard curve.

-

Normalization: To account for variations in cell number, the final metabolite concentrations should be normalized to the total protein content or cell count of the original sample. A separate set of wells should be used for determining the cell number or for performing a protein quantification assay (e.g., BCA assay) on the cell pellet after extraction.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the results, several quality control measures should be implemented throughout the protocol:

-

Internal Standards: The use of stable isotope-labeled internal standards is crucial for correcting for variations in sample preparation and matrix effects during ionization.[5]

-

Quality Control (QC) Samples: Prepare a pooled QC sample by combining small aliquots from all experimental samples. Inject this QC sample periodically throughout the analytical run (e.g., every 5-10 injections) to monitor the stability and performance of the LC-MS/MS system.

-

Blank Injections: Inject solvent blanks to assess for any carryover between samples.

-

Method Validation: For rigorous applications, the analytical method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy according to established guidelines.

Conclusion